molecular formula C46H60O4 B040694 1,3-Dimethoxy-4-tert-butylcalix(4)arene CAS No. 122406-45-5

1,3-Dimethoxy-4-tert-butylcalix(4)arene

Cat. No.: B040694
CAS No.: 122406-45-5
M. Wt: 677 g/mol
InChI Key: SDNQRJYYUPMBIV-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a derivative of calixarene, a type of macrocyclic compound with a phenolic backbone. Calixarenes are known for their ability to form host-guest complexes with various molecules and ions, making them valuable in supramolecular chemistry. The tert-butyl groups at the 4-position and methoxy groups at the 1,3-positions enhance the compound’s solubility and stability, making it suitable for various applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Different combinations of organomagnesium reagents and zinc bromide react with 1,3-Dimethoxy-4-tert-butylcalix(4)arene to afford mixed-metal calix4arene systems . These systems are capable of the ring opening polymerisation of ε-caprolactone under N2, air, or as melts .

Cellular Effects

arene derivatives have been shown to exhibit cytotoxic activity against different human cancer cells.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that calix4arene systems can form intriguing molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-tert-butylcalix(4)arene can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-4-tert-butylcalix(4)arene is unique due to its enhanced solubility and stability, which make it more suitable for applications requiring these properties.

Biological Activity

Overview

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a member of the calixarene family, known for its unique structural properties and biological activities. This compound exhibits significant potential in various fields including medicinal chemistry, supramolecular chemistry, and materials science. The presence of methoxy and tert-butyl groups enhances its solubility and stability, making it an interesting candidate for biological applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it shows notable activity against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives of calixarenes have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA13–25 µg/ml
Quaternary ammonium salt derivativeMRSA3.1 µg/ml

This table summarizes the MIC values for different derivatives of calixarene compounds against MRSA, highlighting the enhanced activity of quaternary ammonium salt substitutions.

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on various human cancer cell lines. Its mechanism appears to involve disruption of cellular membranes and interference with cellular processes . Research has indicated that calixarene derivatives can induce apoptosis in cancer cells through various biochemical pathways.

The biological activity of this compound is attributed to its ability to form host-guest complexes with various ions and molecules. This interaction is facilitated by the unique structural features of the calixarene scaffold, allowing it to selectively bind to target species. The interaction with organomagnesium reagents and zinc bromide suggests potential applications in drug delivery systems due to enhanced bioavailability .

Cellular Effects

The compound’s interactions can lead to significant changes in cellular behavior:

  • Membrane Disruption : The amphiphilic nature of calixarene derivatives allows them to insert into lipid membranes, leading to cell lysis.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Study on Antibacterial Activity

A study evaluated the antibacterial activity of several calixarene derivatives including this compound against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial properties, others showed limited activity depending on their structural modifications .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers assessed the effects of this compound on human cancer cell lines. The findings revealed that the compound induced significant cytotoxic effects at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNQRJYYUPMBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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